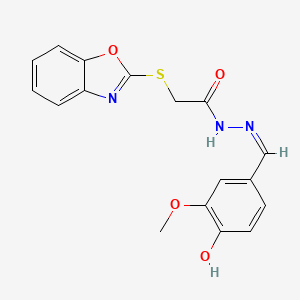
4-chloro-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide, also known as Sulfamethazine, is a sulfonamide antibiotic that is commonly used in veterinary medicine to treat bacterial infections in animals. The compound has a broad spectrum of activity against gram-positive and gram-negative bacteria, making it a valuable tool in the fight against infectious diseases. In recent years, there has been growing interest in the compound's potential as a therapeutic agent in human medicine, particularly in the treatment of cancer.
Mechanism of Action
The exact mechanism of action of sulfamethazine is not fully understood, but it is believed to work by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. In cancer cells, sulfamethazine may act by inhibiting the activity of enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-chloro-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazidene has been shown to have a number of biochemical and physiological effects in both bacteria and cancer cells. In bacteria, the compound inhibits the synthesis of folic acid, leading to impaired growth and replication. In cancer cells, sulfamethazine has been shown to induce cell cycle arrest and apoptosis, and may also inhibit angiogenesis and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of sulfamethazine is its broad spectrum of activity against a wide range of bacteria, making it a valuable tool in the fight against infectious diseases. However, the compound also has limitations, including the potential for resistance to develop over time, and the fact that it may have limited effectiveness against certain types of bacteria.
Future Directions
There are a number of potential future directions for research on sulfamethazine. One area of interest is its potential as a therapeutic agent in the treatment of cancer. Further studies are needed to fully understand the compound's mechanism of action in cancer cells, and to determine its effectiveness in clinical trials. Other potential future directions include the development of new analogs of sulfamethazine with improved efficacy and reduced toxicity, and the investigation of the compound's potential as an antimicrobial agent in human medicine.
Synthesis Methods
4-chloro-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazidene can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with 2,3-dihydroxybenzaldehyde in the presence of hydrazine hydrate. The resulting product is purified by recrystallization to yield the final compound.
Scientific Research Applications
4-chloro-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazidene has been extensively studied for its antimicrobial properties, and its effectiveness against a wide range of bacterial infections has been well documented. However, recent research has also focused on the compound's potential as an anticancer agent. Studies have shown that sulfamethazine can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
properties
IUPAC Name |
4-chloro-N-[(Z)-(2,3-dihydroxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c14-10-4-6-11(7-5-10)21(19,20)16-15-8-9-2-1-3-12(17)13(9)18/h1-8,16-18H/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKRKCJORIFHQT-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)/C=N\NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(3-methyl-3-piperidinyl)methoxy]nicotinamide](/img/structure/B5968429.png)
![6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol](/img/structure/B5968439.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5968458.png)
![2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968466.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B5968474.png)
![2-(4-{1-[(1-methyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B5968476.png)
![3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5968483.png)

![N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968496.png)

![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)
![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)
